![molecular formula C16H12ClNOS B1420568 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160254-03-4](/img/structure/B1420568.png)
8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H12ClNOS and a molecular weight of 301.80 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. In this compound, the quinoline core is substituted with a methyl group at the 8th position and a carbonyl chloride group at the 4th position. Additionally, a 5-methyl-2-thienyl group is attached to the 2nd position of the quinoline core .Scientific Research Applications
Proteomics Research
8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride: is utilized in proteomics research, where it may serve as a reagent or a building block for synthesizing more complex molecules . Its molecular weight of 301.80 g/mol and specific structure make it suitable for targeted studies in protein interactions and functions.
Analytical Chemistry
In analytical chemistry, this compound could be used in chromatography and mass spectrometry as a standard or a derivative-forming agent to aid in the detection and quantification of various substances . Its unique molecular structure can be leveraged to enhance the specificity of analytical methods.
Material Science
The compound’s potential in material science lies in its ability to act as a precursor for the synthesis of organic compounds with specific electronic properties . These synthesized materials could be applied in the development of organic semiconductors or photovoltaic cells.
Environmental Science
While direct applications in environmental science are not explicitly documented, compounds like 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride could be used in environmental sampling and pollutant analysis, contributing to the understanding of environmental contaminants and their behavior .
Biotechnology Research
In biotechnology, this compound may be involved in the development of new biochemical assays or as a component in the creation of novel biosensors . Its chemical properties could be exploited to interact with biological molecules, facilitating the study of biological processes.
Pharmacology
Although specific applications in pharmacology are not detailed, the structural features of 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride suggest it could be used in drug design and discovery, particularly in the synthesis of quinoline-based medicinal compounds .
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-9-4-3-5-11-12(16(17)19)8-13(18-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTURLOWZMMSIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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